(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene
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Overview
Description
(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene is a chemical compound with a unique structure that includes an azido group and a nitro group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Nitration: The indene is nitrated to introduce the nitro group at the desired position.
Azidation: The nitro-indene compound is then subjected to azidation to introduce the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium azide (NaN3) and various nucleophiles can be used.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives are the major products.
Scientific Research Applications
(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation reactions, particularly in the synthesis of biocompatible materials.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene involves its reactive functional groups:
Azido Group: The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.
Nitro Group: The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-Azido-2-nitro-2,3-dihydro-1H-indene
- (1R)-1-Azido-4-nitro-1H-indene
Uniqueness
(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene is unique due to the specific positioning of the azido and nitro groups on the indene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
(1R)-1-azido-4-nitro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-12-11-8-5-4-7-6(8)2-1-3-9(7)13(14)15/h1-3,8H,4-5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDTJLQEMSCPG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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